molecular formula C7H6Br2N2O2 B2690732 4,6-Dibromo-3-methyl-2-nitroaniline CAS No. 1326310-78-4

4,6-Dibromo-3-methyl-2-nitroaniline

Cat. No.: B2690732
CAS No.: 1326310-78-4
M. Wt: 309.945
InChI Key: SVRROOZRCWBWDP-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6Br2N2O2 It is characterized by the presence of bromine, methyl, and nitro groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-methyl-2-nitroaniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-methyl-2-nitroaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4,6-dibromo-3-methyl-2-aminobenzene, while oxidation of the methyl group produces 4,6-dibromo-3-nitrobenzoic acid .

Scientific Research Applications

4,6-Dibromo-3-methyl-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The bromine atoms and methyl group influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-3-methyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,6-dibromo-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRROOZRCWBWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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